N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
Description
This compound is a synthetic ethanediamide derivative featuring a complex pharmacophore:
- A 4-chlorophenyl ethyl moiety linked to one amide nitrogen.
- A furan-2-yl group and a 4-phenylpiperazine substituent on the adjacent ethyl chain.
- A central ethanediamide (oxalamide) backbone, which facilitates hydrogen bonding and conformational rigidity.
The 4-chlorophenyl group may enhance lipophilicity and blood-brain barrier penetration compared to fluorinated or non-halogenated analogues .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O3/c27-21-10-8-20(9-11-21)12-13-28-25(32)26(33)29-19-23(24-7-4-18-34-24)31-16-14-30(15-17-31)22-5-2-1-3-6-22/h1-11,18,23H,12-17,19H2,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCQWDUEWNAKLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-chlorophenethylamine, which is then reacted with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is subsequently reduced and coupled with 4-phenylpiperazine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-pressure hydrogenation and advanced purification techniques like column chromatography ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The Schiff base intermediate can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), acetic acid (CH₃COOH)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), various nucleophiles (amines, thiols)
Major Products
Oxidation: Furanones
Reduction: Reduced amines
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
This compound has shown potential biological activities attributed to its interaction with various molecular targets, including receptors and enzymes. Research indicates that it may influence neurochemical pathways through:
- Binding to Neurotransmitter Receptors : The compound may interact with receptors involved in neurotransmission, potentially affecting mood and cognition.
- Enzyme Modulation : It could modulate specific enzymes involved in metabolic processes, leading to various biological effects.
Neuroprotective Properties
Studies have suggested that compounds similar to N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a potential therapeutic agent due to its ability to interact with biological targets. Its unique structure allows for specific interactions that may lead to the development of new drugs for treating conditions such as depression, anxiety, and neurodegenerative disorders.
Chemical Biology
In chemical biology, it can be utilized as a probe for studying biological pathways and interactions. Researchers can explore how this compound affects cellular functions and signaling pathways, contributing to a better understanding of disease mechanisms.
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that derivatives of this compound exhibited protective effects against oxidative stress in neuronal cells, suggesting its potential use in neurodegenerative disease models.
- Antidepressant Activity : Research indicated that the compound could influence serotonin receptor activity, which is crucial for mood regulation. This finding supports further exploration into its antidepressant properties.
- Synthesis Optimization : Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research applications.
Mechanism of Action
The mechanism of action of N’-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to bind to serotonin receptors, potentially modulating neurotransmitter activity. The compound may also interact with other cellular pathways, influencing processes like cell proliferation and apoptosis. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Research Findings and Hypotheses
- Receptor Binding : Molecular docking studies suggest the target compound’s 4-phenylpiperazine may interact with dopamine D3 receptors, while the furan-2-yl group could engage in π-π stacking with aromatic residues in opioid receptors .
- Metabolic Stability : Chlorine substitution likely reduces CYP450-mediated oxidation compared to fluorine or hydrogen, as seen in halogenated opioid analogues .
- Toxicity Profile : Piperazine-containing compounds are associated with lower cardiotoxicity than piperidine derivatives (e.g., fentanyl), but this requires in vivo validation .
Biological Activity
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is a synthetic compound that has gained attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the compound's activity.
Chemical Structure and Synthesis
The compound features a complex structure comprising a chlorophenyl group, a furan ring, and a phenylpiperazine moiety. The synthesis typically involves multi-step organic reactions. A common synthetic route begins with 4-chlorophenethylamine, which is reacted with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then reduced and coupled with 4-phenylpiperazine to yield the final product, utilizing solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets, including receptors and enzymes. The mechanism of action may involve:
- Binding to Receptors : The compound may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
- Enzyme Modulation : It could modulate the activity of specific enzymes involved in metabolic processes.
These interactions can lead to various biological effects, including potential neuroprotective properties.
Biological Activity and Findings
A review of the literature reveals several key findings regarding the biological activity of this compound:
- Neuroprotective Effects : In preliminary studies, compounds similar to this one have shown significant neuroprotective activity in models of acute cerebral ischemia, prolonging survival times in treated mice .
- Anticancer Potential : The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can drastically affect antiproliferative potency against various cancer cell lines. Compounds with electron-donating groups (EDGs) tend to exhibit enhanced activity compared to those with electron-withdrawing groups (EWGs) .
- Cytotoxicity : In vitro evaluations have demonstrated promising cytotoxic activity at sub-micromolar concentrations against several cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for these compounds suggest their potential as anticancer agents .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Neuroprotection
In a study evaluating the neuroprotective effects of derivatives similar to this compound, researchers found that treatment significantly reduced mortality rates in mice subjected to induced cerebral ischemia. This suggests that the compound may have protective effects on neuronal cells during ischemic events.
Case Study 2: Anticancer Activity
Another study assessed the anticancer properties of related compounds against various cancer cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity, highlighting the importance of molecular structure in determining biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
